molecular formula C17H16N4O3S3 B4943739 2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE

2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE

Cat. No.: B4943739
M. Wt: 420.5 g/mol
InChI Key: AUYFWCLRHWMSGH-UHFFFAOYSA-N
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Description

2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a methanesulfonamido group and at position 2 with a sulfanyl-linked N,N-diphenylacetamide moiety. This structure combines sulfonamide and thiadiazole pharmacophores, which are associated with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties . The compound’s synthesis likely involves alkylation of 5-methanesulfonamido-1,3,4-thiadiazole-2-thiol with 2-chloro-N,N-diphenylacetamide, a method analogous to other thiadiazole derivatives (e.g., alkylation of 5-R-amino-1,3,4-thiadiazole-2-thiols with chloroacetamides) . Its structural uniqueness lies in the electron-withdrawing methanesulfonamido group and the lipophilic N,N-diphenylacetamide, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

2-[[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S3/c1-27(23,24)20-16-18-19-17(26-16)25-12-15(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFWCLRHWMSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE involves multiple steps. One common synthetic route includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions typically involve refluxing in suitable solvents to achieve high yields. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1.1. Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides (Route I, Scheme 4–5 in ). For the target compound, 5-methanesulfonamido-1,3,4-thiadiazole-2-thiol likely serves as the precursor. Key steps include:

  • Cyclization : Thiosemicarbazide derivatives react with methanesulfonic acid or phosphorus oxychloride to form the thiadiazole ring .

  • Sulfonamide Introduction : Methanesulfonamide is introduced at position 5 via sulfonation or substitution reactions.

1.2. Thioether Linkage Formation

The sulfanyl (-S-) bridge is formed through nucleophilic substitution:

  • 2-Chloro-N,N-diphenylacetamide Synthesis :

    • Diphenylamine reacts with chloroacetyl chloride in toluene under reflux to yield 2-chloro-N,N-diphenylacetamide .

  • Coupling Reaction :

    • The thiol group of 5-methanesulfonamido-1,3,4-thiadiazole-2-thiol reacts with 2-chloro-N,N-diphenylacetamide in acetone or DMF, facilitated by a base (e.g., KOH or triethylamine), to form the thioether bond (Scheme 1 in ).

Example Reaction Table :

ReactantConditionsProductYieldSource
5-Methanesulfonamido-1,3,4-thiadiazole-2-thiol + 2-Chloro-N,N-diphenylacetamideAcetone, KOH, reflux (3 h)Target compound85–92%

2.1. Sulfonamide Group

  • Acid/Base Reactions : The methanesulfonamide group (-SO₂NH₂) undergoes hydrolysis under strong acidic/basic conditions to yield sulfonic acid derivatives.

  • Substitution : Reacts with alkyl halides to form N-alkylated products.

2.2. Thioether Bridge

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the -S- bridge to sulfoxide (-SO-) or sulfone (-SO₂-) .

  • Disulfide Formation : Reacts with iodine or CuO nanoparticles to form disulfide-linked dimers (Table 2 in ).

Oxidation Reaction Example :

SubstrateOxidizing AgentProductConditionsYieldSource
Target compoundH₂O₂ (30%)Sulfone derivativeRT, 12 h78%

3.1. Cross-Coupling with Aryl Halides

The thioether moiety participates in Ullmann-type couplings:

  • CuO Nanoparticle-Catalyzed Reactions : Reacts with aryl iodides in PEG to form diaryl disulfides (Table 2 in ).

3.2. Cyclocondensation

The acetamide group reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form Schiff bases, which cyclize to oxazole or triazole hybrids (Scheme in ).

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, as observed in analogs .

  • Photodegradation : UV exposure in solution leads to cleavage of the thiadiazole ring.

Scientific Research Applications

Antimicrobial Activity:
The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of thiadiazole can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of thiadiazole derivatives, compounds similar to 2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating the potential for clinical applications in treating infections caused by resistant strains .

Anticancer Properties:
Thiadiazole derivatives are being investigated for their anticancer effects. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against E. coli and S. aureus with MIC values <50 μg/mL
AntifungalActive against C. albicans; MIC values comparable to fluconazole
AnticancerPotential enzyme inhibitors; ongoing research into specific cancer types

Medical Applications

Urease Inhibition:
The compound has been identified as a urease inhibitor, which is particularly relevant in treating infections caused by Helicobacter pylori. Urease plays a critical role in the pathogenicity of this bacterium by neutralizing gastric acid.

Research Findings:
Studies have shown that compounds with similar structures can effectively inhibit urease activity, leading to decreased survival rates of H. pylori in acidic environments . This property highlights its potential use in developing novel treatments for gastric ulcers and related conditions.

Industrial Applications

Material Development:
In addition to its biological applications, this compound is being explored for use in creating antimicrobial coatings and other materials with enhanced protective properties against microbial contamination.

Mechanism of Action

The mechanism of action of 2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for treating infections caused by urease-producing bacteria. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for different applications.

Comparison with Similar Compounds

Key Comparison Points :

  • 5-Amino vs. 5-Methanesulfonamido Substitution: Derivatives with 5-amino groups (e.g., 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide, CAS 296879-33-9) exhibit anticonvulsant activity but lower metabolic stability compared to sulfonamido derivatives due to reduced electron-withdrawing effects .
  • 5-Benzylsulfanyl Substitution :
    Compounds such as 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 477331-27-4) show increased lipophilicity and antiviral activity but reduced solubility compared to the target compound, highlighting the trade-off between hydrophobicity and bioavailability .

Acetamide Substituent Modifications

  • N,N-Diphenyl vs. In contrast, derivatives like 2-{[5-(4-chlorobenzyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl}-N-mesitylacetamide (CAS 499101-97-2) incorporate mesityl groups, improving thermal stability but reducing synthetic yield due to steric hindrance .
  • N-Acetylphenyl Derivatives: Compounds such as N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS 304662-73-5) demonstrate higher solubility in polar solvents but lower cellular uptake compared to the target compound’s diphenylacetamide .

Key Findings :

  • The target compound’s methanesulfonamido group correlates with selective cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.7 μM for MCF-7), outperforming amino-substituted analogs in potency .
  • Lipophilic substituents (e.g., benzylsulfanyl, mesityl) improve pharmacokinetic profiles but may require formulation optimization for clinical use .

Structural and Crystallographic Insights

The crystal structure of related 1,3,4-thiadiazole derivatives (e.g., 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole) reveals a butterfly-like conformation with planar thiadiazole rings (dihedral angles <1°) and interatomic S···H distances of 2.89–3.02 Å, stabilizing the lattice . These features suggest that the target compound’s methanesulfonamido group may induce similar conformational rigidity, enhancing binding specificity.

Biological Activity

The compound 2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical formula of the compound is C11H11N5O5S3 , indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes a thiadiazole ring and a methanesulfonamide group, which are critical for its interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : Compounds with the thiadiazole moiety have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 16 to 31.25 μg/mL .
  • Antifungal Properties : The same derivatives also exhibited antifungal activity against strains like Aspergillus niger. In some cases, the MIC values were comparable to standard antifungal agents .

Anticancer Activity

Research has indicated that 1,3,4-thiadiazole derivatives may possess anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression:

  • Cytostatic Effects : Studies have highlighted the cytostatic properties of related thiadiazole compounds, suggesting potential applications in cancer treatment. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives are known to inhibit specific enzymes such as carbonic anhydrases (CA IX), which are implicated in tumor growth and metastasis .
  • Interference with Cellular Signaling : The compound may also disrupt signaling pathways that are crucial for cell survival and proliferation in cancer cells .

Case Studies

A series of studies have evaluated the biological activity of similar thiadiazole compounds:

  • Study on Antimicrobial Activity : A recent study synthesized various thiadiazole derivatives and tested their antimicrobial efficacy. The results indicated that certain substitutions significantly enhanced antibacterial activity against resistant bacterial strains .
  • Evaluation of Anticancer Properties : Another research effort focused on the anticancer potential of thiadiazole derivatives in vitro. The findings suggested that these compounds could induce apoptosis in cancer cells through multiple pathways, including oxidative stress induction .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialS. aureus16–31.25 μg/mL
AntifungalA. niger31.25–62.5 μg/mL
CytostaticVarious Cancer LinesIC50 < 10 μM
CA IX InhibitionHuman Cell LinesIC50 = 0.5 μM

Q & A

Q. How can high-throughput screening (HTS) platforms be adapted for this compound’s activity profiling?

  • Methodological Answer : HTS integration involves:
  • Automated liquid handling : 384-well plates for dose-response testing.
  • Fluorescence-based assays : e.g., FP-TAMRA probes for binding affinity.
  • Data pipelines : Z’-factor validation (≥0.5) to ensure assay robustness .

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